molecular formula C22H28N2O6S B2476748 1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone CAS No. 694476-65-8

1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone

Cat. No.: B2476748
CAS No.: 694476-65-8
M. Wt: 448.53
InChI Key: VJBHNMXQCIZCIW-UHFFFAOYSA-N
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Description

1-(4-{2-Hydroxy-3-[4-(Phenylsulfonyl)-1-Piperazinyl]Propoxy}-3-Methoxyphenyl)Ethanone is a piperazinyl-propoxy acetophenone derivative featuring a phenylsulfonyl (-SO₂Ph) substituent on the piperazine ring. The phenylsulfonyl group distinguishes it from related compounds, likely influencing solubility, receptor affinity, and metabolic stability.

Properties

IUPAC Name

1-[4-[3-[4-(benzenesulfonyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-17(25)18-8-9-21(22(14-18)29-2)30-16-19(26)15-23-10-12-24(13-11-23)31(27,28)20-6-4-3-5-7-20/h3-9,14,19,26H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBHNMXQCIZCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone can be achieved through a multi-step organic synthesis process. One potential synthetic route includes the following steps:

  • Formation of the piperazine derivative: : Reacting piperazine with phenylsulfonyl chloride to obtain 1-(4-phenylsulfonyl)piperazine under basic conditions.

  • Alkylation: : The resulting piperazine derivative is further reacted with 2-bromo-3-hydroxypropane to form 2-hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propane.

  • Etherification: : This intermediate is subjected to etherification with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable base to form the corresponding ether.

  • Formation of ethanone moiety: : Finally, the aldehyde group is oxidized to form this compound using an oxidizing agent such as PCC (Pyridinium chlorochromate).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include using continuous flow reactors, improved catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone can undergo several types of chemical reactions:

  • Oxidation: : The hydroxy group can be oxidized to form a carbonyl group.

  • Reduction: : The sulfonyl group can be reduced to a thiol group under strong reducing conditions.

  • Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : PCC, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃).

  • Reducing agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Bases: : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

  • Oxidation products: : Aldehydes or ketones from the hydroxy group.

  • Reduction products: : Thiol derivatives from the sulfonyl group.

  • Substitution products: : Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone is utilized in various scientific research fields:

  • Chemistry: : As a building block in organic synthesis and material science.

  • Biology: : Potential inhibitor for specific enzymes or receptors.

  • Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Used in the development of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone exerts its effects involves interaction with specific molecular targets such as enzymes, receptors, or cellular pathways. The phenylsulfonyl and piperazine moieties may play a role in binding to active sites, while the hydroxy and methoxy groups can influence solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name (Substituent on Piperazine) Molecular Formula Molecular Weight Key Features Pharmacological Notes References
Target Compound (Phenylsulfonyl) C₂₄H₂₉N₂O₅S* ~475.6* Phenylsulfonyl group (electron-withdrawing) enhances metabolic stability. Hypothesized antipsychotic activity via dual dopamine-serotonin antagonism.
Iloperidone (6-Fluoro-1,2-Benzisoxazol-3-yl) C₂₄H₂₇FN₂O₄ 426.5 Approved antipsychotic; high affinity for 5-HT₂A/D₂ receptors. Low EPS liability. Clinically used for schizophrenia; metabolized via O-dealkylation and hydroxylation .
1-(4-{2-Hydroxy-3-[4-(2-Methylphenyl)-1-Piperazinyl]Propoxy}-3-Methoxyphenyl)Ethanone C₂₃H₃₀N₂O₄ 398.5 2-Methylphenyl (electron-donating) may reduce receptor affinity. No explicit activity data; structural impurity in iloperidone synthesis .
1-(4-{3-[4-(4-Ethylphenyl)Piperazin-1-Yl]-2-Hydroxypropoxy}-3-Methoxyphenyl)Ethanone C₂₅H₃₂N₂O₄ 424.5 4-Ethylphenyl increases lipophilicity. Unknown activity; ChemSpider ID 2256617 .
1-[2-[3-[4-(2-Chlorophenyl)Piperazin-1-Yl]-2-Hydroxypropoxy]Phenyl]Ethanone C₂₁H₂₅ClN₂O₃ 396.9 2-Chlorophenyl enhances D₂ affinity. Potential antipsychotic activity; tested in preclinical models .
Benzo[b]Thiophen-3-Yl Derivatives Varies ~450–500 Benzothiophene substituents improve 5-HT₂A/D₂ selectivity. Patent-protected antipsychotics with reduced metabolic liabilities .

*Note: Molecular formula/weight for the target compound inferred based on structural similarity to iloperidone and substituent adjustments.

Key Structural and Functional Differences

Halogenated Aromatics (e.g., 2-Chlorophenyl): Increase lipophilicity and D₂ receptor affinity, as seen in . Alkyl Groups (e.g., Ethyl, Methyl): Electron-donating groups may reduce receptor binding efficiency but improve solubility .

Metabolic Pathways :

  • Iloperidone undergoes extensive metabolism via O-dealkylation, hydroxylation, and reduction, producing active metabolites like 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole .
  • The phenylsulfonyl group in the target compound may resist oxidative metabolism, prolonging half-life compared to iloperidone .

Pharmacological Activity :

  • Iloperidone’s efficacy is attributed to balanced 5-HT₂A/D₂ antagonism (Ki = 5.6 nM and 6.3 nM, respectively) .
  • Compounds with benzothiophene or chlorophenyl substituents () show enhanced receptor selectivity, suggesting improved therapeutic windows .

Research Findings and Implications

  • Synthesis Challenges: Impurities in iloperidone synthesis (e.g., 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone) highlight the importance of substituent stability during manufacturing .
  • Metabolite Identification : Hyphenated LC/MS and LC/NMR techniques are critical for characterizing complex metabolites, as demonstrated in iloperidone studies .
  • Structural-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., sulfonyl, halogen) correlate with higher receptor affinity and metabolic stability.
    • Hydroxyl-propoxy linker modifications impact blood-brain barrier permeability .

Biological Activity

1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone, often referred to as AHR-5333, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H27N3O5S
  • Molecular Weight : 433.52 g/mol
  • CAS Number : 825608-31-9

AHR-5333 exhibits notable biological activity through its interaction with various receptors and enzymes. It primarily functions as an antagonist at certain neurotransmitter receptors, which can influence several physiological processes. Specifically, it has been studied for its effects on:

  • Histamine Receptors : AHR-5333 acts as an antagonist at H1 and H3 receptors, potentially modulating allergic responses and neurotransmission .
  • Leukotriene Synthesis : In vitro studies have shown that AHR-5333 inhibits leukotriene synthesis in human neutrophils, suggesting anti-inflammatory properties .

Pharmacological Effects

The pharmacological effects of AHR-5333 have been evaluated in various studies:

  • Anti-inflammatory Activity : The compound has demonstrated significant inhibition of leukotriene production, which is crucial in mediating inflammatory responses. This suggests potential applications in treating conditions characterized by excessive inflammation, such as asthma or allergic rhinitis .
  • Antidepressant-like Effects : Preliminary research indicates that compounds similar to AHR-5333 may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonergic and noradrenergic systems.

Study on Leukotriene Inhibition

A pivotal study investigated the efficacy of AHR-5333 in inhibiting leukotriene synthesis. Human blood neutrophils were stimulated with calcium ionophore (A23187), and the compound was found to significantly reduce leukotriene levels compared to controls. This highlights its potential as an anti-inflammatory agent .

Comparative Analysis with Other Compounds

In a comparative study assessing various piperazine derivatives, AHR-5333 exhibited superior activity against H1 receptors compared to other compounds tested. The results suggest that structural modifications significantly influence receptor affinity and selectivity.

Compound NameH1 Antagonist ActivityInhibition of Leukotriene Synthesis
AHR-5333HighSignificant
Compound XModerateLow
Compound YLowModerate

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